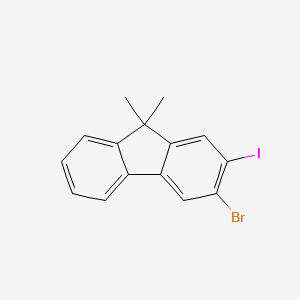
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C₁₅H₁₂BrI and a molecular weight of 399.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to the fluorene core, along with two methyl groups at the 9-position, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 3-bromo-9H-fluorene as a starting material, which is then reacted with iodomethane under specific conditions . The reaction is carried out in the presence of a base such as cesium carbonate and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), in a solvent mixture of toluene and ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the fluorene core.
科学研究应用
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Pharmaceutical Research: It is explored for its potential use in drug discovery and development due to its unique chemical properties.
作用机制
The mechanism of action of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution and coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
2-Bromo-9,9-dimethylfluorene: This compound is similar but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is unique due to the presence of both bromine and iodine atoms, which provide it with a higher degree of reactivity and versatility in chemical synthesis compared to similar compounds. This dual halogenation allows for more diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
3-bromo-2-iodo-9,9-dimethylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrI/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKLFPUSWLWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)I)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














